N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

BRD4 Bromodomain Epigenetic inhibitor

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CAS 1396880-16-2) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, a scaffold widely recognized for inhibiting protein kinases, particularly ALK and JAK family kinases. The compound is characterized by a pyridazine core linked to a piperidine ring at the 6-position and a 4-bromo-2-fluorophenyl group via a carboxamide linker.

Molecular Formula C16H16BrFN4O
Molecular Weight 379.233
CAS No. 1396880-16-2
Cat. No. B2408077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
CAS1396880-16-2
Molecular FormulaC16H16BrFN4O
Molecular Weight379.233
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23)
InChIKeyZYPFESMGGXONCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: A Pyridazine-Based Kinase Inhibitor Scaffold


N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CAS 1396880-16-2) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, a scaffold widely recognized for inhibiting protein kinases, particularly ALK and JAK family kinases [1]. The compound is characterized by a pyridazine core linked to a piperidine ring at the 6-position and a 4-bromo-2-fluorophenyl group via a carboxamide linker. This specific substitution pattern is designed to modulate kinase selectivity and binding affinity, placing it within a well-established medicinal chemistry framework for developing targeted cancer therapeutics [2].

Why Generic Substitution Fails for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide


For procurement in kinase inhibitor research, simple functional group analogs of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide cannot be considered interchangeable. The activity of pyridazine-3-carboxamides is highly sensitive to the nature of the aniline substituent, where even minor changes dramatically alter kinase selectivity profiles. For instance, shifting the halogen substitution pattern on the phenyl ring or replacing the piperidine with morpholine can redirect target engagement from a specific kinase panel toward entirely different biological pathways [1]. Relying on a structurally similar but unvalidated analog risks misinterpreting structure-activity relationship (SAR) data and can lead to invalid biological conclusions, making procurement of the exact compound essential for reproducible research [2].

Quantitative Differentiation Evidence for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide


BRD4 BD2 Bromodomain Binding Affinity: A Differentiating Pharmacological Profile

The target compound demonstrates a strong, sub-nanomolar binding affinity (Kd = 0.300 nM) for the second bromodomain (BD2) of human BRD4, as measured by the BROMOscan assay [1]. This affinity profile is a key differentiator from many pyridazine-3-carboxamide analogs, which are predominantly optimized for kinase inhibition. The high-affinity BRD4 interaction suggests a dual or alternative mechanism of action, making this compound uniquely valuable for studying epigenetic protein targets within the same chemical series [1].

BRD4 Bromodomain Epigenetic inhibitor Binding affinity

Structural Differentiation: Halogen Substitution Pattern on the Phenyl Ring

The unique 4-bromo-2-fluoro substitution pattern on the phenyl ring is a critical structural differentiator. In the broader pyridazine-3-carboxamide kinase inhibitor series patented by Xcovery Holdings, specific halogenation patterns are used to fine-tune selectivity between ALK, JAK, and other kinases [1]. The closest analogs, such as the 3-chlorophenyl variant, lack the fluorine atom at the ortho position, which is predicted to significantly alter the binding pose and kinase selectivity profile . The presence of both bromine and fluorine provides unique steric and electronic properties that are absent in mono-substituted or non-halogenated analogs.

Structure-Activity Relationship Halogen bonding Kinase selectivity

Piperidine Ring as a Key Pharmacophoric Anchor for Kinase Hinge Binding

The piperidine ring at the 6-position of the pyridazine core serves as a canonical hinge-binding motif for kinase inhibition. Within the patent family describing pyridazine-3-carboxamide ALK inhibitors, the piperidine substituent is a preferred group for engaging the kinase hinge region, a critical interaction for potent inhibition [1]. Analogs where the piperidine is replaced by morpholine or other heterocycles often exhibit altered kinase selectivity, reduced potency, or a shift toward non-kinase targets . The retention of piperidine in this compound ensures compatibility with established kinase inhibitor pharmacophore models, providing a predictable binding mode for structure-based drug design.

Kinase hinge binder Piperidine Pharmacophore Binding mode

Key Application Scenarios for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide


Dual-Function Tool for Correlating Kinase and BRD4 Bromodomain Inhibition in Cancer Models

This compound's unique combination of a kinase-targeting pyridazine-3-carboxamide scaffold and a sub-nanomolar BRD4 BD2 binding affinity (Kd = 0.300 nM) [1] makes it an ideal chemical probe for investigating potential synergistic effects between kinase and bromodomain inhibition. Researchers in oncology can use this exact compound to dissect the contributions of ALK or JAK kinase inhibition versus BRD4 epigenetic modulation in hematologic malignancies, where both targets are implicated.

Structure-Activity Relationship (SAR) Expansion of ALK/JAK Inhibitor Chemical Space

The 4-bromo-2-fluorophenyl substitution pattern is a valuable addition to SAR studies of the pyridazine-3-carboxamide kinase inhibitor series pioneered by Xcovery Holdings [2]. Procurement of this compound allows medicinal chemistry teams to systematically map the effects of dual halogenation on kinase selectivity, metabolic stability, and cellular potency, directly building on the patent framework described in US 8,697,866 B2.

Negative Control for Selectivity Profiling of Piperidine-Containing Kinase Inhibitors

For programs developing kinase inhibitors with alternative hinge-binding motifs (e.g., morpholine, piperazine), this piperidine-containing compound serves as a critical control to benchmark canonical hinge-binding activity. Its distinct binding mode, inferred from the patent SAR [2], enables precise quantification of selectivity shifts when the hinge binder is altered, supporting rational design decisions.

Quote Request

Request a Quote for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.